molecular formula C7H6N2O2S B13453839 2-Methylimidazo[4,3-b][1,3]thiazole-3-carboxylicacid

2-Methylimidazo[4,3-b][1,3]thiazole-3-carboxylicacid

Katalognummer: B13453839
Molekulargewicht: 182.20 g/mol
InChI-Schlüssel: SWSISHNNUDNUOK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methylimidazo[4,3-b][1,3]thiazole-3-carboxylic acid is a heterocyclic compound that features both imidazole and thiazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of 2-methylimidazo[4,3-b][1,3]thiazole-3-carboxylic acid allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-methylimidazo[4,3-b][1,3]thiazole-3-carboxylic acid typically involves the condensation of 2-aminothiazole with ethyl 3-bromo-2-oxobutanoate or ethyl 2-chloroacetoacetate . The reaction is often carried out in the presence of a base, such as sodium ethoxide, under reflux conditions. The resulting intermediate is then cyclized to form the desired imidazo[4,3-b][1,3]thiazole ring system.

Industrial Production Methods: In an industrial setting, the synthesis of 2-methylimidazo[4,3-b][1,3]thiazole-3-carboxylic acid can be optimized using continuous flow reactors. This method allows for the efficient production of the compound by minimizing reaction times and improving yields. The use of modern catalysts and green chemistry principles can further enhance the sustainability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Methylimidazo[4,3-b][1,3]thiazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of esters, amides, or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

2-Methylimidazo[4,3-b][1,3]thiazole-3-carboxylic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-methylimidazo[4,3-b][1,3]thiazole-3-carboxylic acid involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound may also interact with DNA or proteins, leading to changes in cellular processes and ultimately exerting its biological effects .

Vergleich Mit ähnlichen Verbindungen

2-Methylimidazo[4,3-b][1,3]thiazole-3-carboxylic acid can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C7H6N2O2S

Molekulargewicht

182.20 g/mol

IUPAC-Name

2-methylimidazo[5,1-b][1,3]thiazole-3-carboxylic acid

InChI

InChI=1S/C7H6N2O2S/c1-4-6(7(10)11)9-3-8-2-5(9)12-4/h2-3H,1H3,(H,10,11)

InChI-Schlüssel

SWSISHNNUDNUOK-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N2C=NC=C2S1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.